molecular formula C15H17NO2 B6329646 N-Benzyl-3,5-dimethoxyaniline CAS No. 207340-90-7

N-Benzyl-3,5-dimethoxyaniline

Cat. No.: B6329646
CAS No.: 207340-90-7
M. Wt: 243.30 g/mol
InChI Key: NPKYYJGDHWBTSU-UHFFFAOYSA-N
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Description

N-Benzyl-3,5-dimethoxyaniline is a chemical building block of interest in organic and medicinal chemistry research. As part of the N-benzyl-dimethoxyaniline chemical family, it serves as a key synthetic intermediate for the construction of more complex molecules. Its structural features, particularly the dimethoxy and N-benzyl substitution pattern, are found in compounds investigated for various biological activities . In a research context, this scaffold is recognized for its potential in early-stage drug discovery. Specifically, structurally related N-benzyl-trimethoxyaniline compounds have been identified as novel anticancer agents capable of modulating the Hippo signaling pathway, a key regulatory network in diseases such as lung cancer . This suggests that this compound is a valuable template for scaffold hopping and the development of potential therapeutic agents in oncology research. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-benzyl-3,5-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-14-8-13(9-15(10-14)18-2)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKYYJGDHWBTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3,5-dimethoxyaniline typically involves the reductive amination of 3,5-dimethoxyaniline with benzaldehyde. The reaction is carried out in the presence of a reducing agent such as triethylsilane and a catalyst like trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH2Cl2). The reaction mixture is stirred at low temperatures (0-10°C) and then warmed to room temperature to complete the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like column chromatography.

Chemical Reactions Analysis

Cobalt-Catalyzed Borrowing Hydrogen (BH) Mechanism

  • Catalyst : CoCl2 complexes with PN3-5P ligands (2.5 mol%)

  • Conditions : KOtBu (1.2 equiv), toluene, 80–130°C, 18 h

  • Yield : 73–94%

  • Mechanism :

    • Oxidation of benzyl alcohol to benzaldehyde.

    • Condensation with 3,5-dimethoxyaniline to form an imine intermediate.

    • Reduction of the imine to the final product via BH.

Electrochemical Reductive Amination

  • Conditions : Graphite electrodes, nBu4NHSO4 electrolyte, DMSO, ambient temperature, 3 h

  • Yield : 30%

  • Limitation : Lower efficiency compared to thermal methods.

Comparative Analysis of Synthetic Routes

MethodCatalystConditionsYieldSource
Cobalt-catalyzed BHCoCl2/PN3-5P ligandsKOtBu, toluene, 130°C, 18 h73–94%
ElectrochemicalnBu4NHSO4, DMSOGraphite electrodes, 25°C, 3 h30%
BF3·Et2O-mediatedBF3·Et2OHCO2H, CH3CN, 85°C, 1.5 h94%

Mechanistic Insights

  • Radical Intermediates : Electrochemical routes involve radical species, as evidenced by TEMPO trapping experiments .

  • Acid Catalysis : BF3·Et2O activates the imine intermediate, facilitating rapid reduction by formic acid .

  • Substrate Scope : Functional group tolerance includes electron-donating groups (e.g., methoxy) and heteroaromatic amines .

Spectroscopic Characterization

  • 1H NMR (CDCl3): δ 7.37–7.24 (m, 5H, benzyl), 5.89 (t, J = 2.2 Hz, 1H, aromatic), 3.78 (s, 6H, OCH3) .

  • 13C NMR : δ 148.3 (C-N), 139.6 (C-O), 129.2–112.8 (aromatic carbons) .

Scientific Research Applications

Organic Chemistry

  • Building Block for Synthesis : N-Benzyl-3,5-dimethoxyaniline serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, and substitution) allows chemists to create diverse derivatives tailored for specific applications.

Medicinal Chemistry

  • Pharmacological Potential : The compound has been investigated for its potential therapeutic effects, particularly as an enzyme inhibitor. Research indicates it can inhibit key enzymes involved in cellular processes, making it a candidate for drug development targeting diseases such as cancer and inflammation.
    Enzyme TargetEffectReference
    Protein Kinase B (AKT)Inhibition of cell proliferation
    Cyclooxygenase (COX)Reduced inflammatory response
  • Case Study : In vitro studies on human lymphoblastoid TK6 cells demonstrated that this compound induces apoptosis and affects cell cycle regulation, highlighting its therapeutic potential in oncology .

Material Science

  • Development of Novel Materials : The compound is utilized in creating materials with specific electronic or optical properties. Its unique chemical structure allows for the design of advanced materials used in organic electronics and photonics.

Inhibition Studies on Lymphoblastoid Cells

Research has shown that this compound can modulate critical signaling pathways related to cell growth and survival. In vitro experiments indicated significant inhibition of cell proliferation through apoptosis induction .

Toxicological Assessments

Toxicity evaluations have revealed that while the compound displays significant biological activity, it also poses safety concerns at higher concentrations. Studies indicated a concentration-dependent increase in micronuclei formation in treated cells, suggesting potential genotoxic effects .

Mechanism of Action

The mechanism of action of N-Benzyl-3,5-dimethoxyaniline involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The chemical behavior of N-Benzyl-3,5-dimethoxyaniline is influenced by its electron-donating methoxy groups and bulky benzyl substituent . Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Molecular Weight Substituents Key Reactivity/Applications References
This compound C₁₅H₁₇NO₂ 251.30 3,5-OCH₃, N-Benzyl Annulation reactions, carbazole synthesis
N-Hexyl-3,5-dimethylaniline C₁₄H₂₃N 205.34 3,5-CH₃, N-Hexyl Lipophilic phase reactions
N-Benzyl-3,4-dimethoxyamphetamine C₁₈H₂₃NO₂ 297.39 3,4-OCH₃, N-Benzyl, amphetamine backbone Psychoactive properties
(S,S)-N-Benzyl-3,4-trans-diaminopyrrolidine C₁₁H₁₇N₃ 191.27 3,4-NH₂, pyrrolidine ring Asymmetric catalysis
N-(4-Amino-2,5-dimethoxyphenyl)benzamide C₁₅H₁₆N₂O₃ 272.30 2,5-OCH₃, 4-NH₂, benzamide Dye synthesis, azo compounds

Reactivity and Electronic Effects

  • Methoxy vs. Methyl Substituents : Compared to N-Hexyl-3,5-dimethylaniline (), the methoxy groups in this compound enhance electron density on the aromatic ring, facilitating electrophilic substitutions. In contrast, methyl groups exert weaker electronic effects, favoring steric interactions in lipophilic environments .
  • Substitution Position : N-Benzyl-3,4-dimethoxyamphetamine () features 3,4-methoxy groups, which alter resonance stabilization compared to the 3,5-substitution in the target compound. This positional difference impacts biological activity, as seen in the amphetamine derivative’s psychoactive properties .

Physicochemical Properties

  • Polarity : The benzamide derivative () exhibits higher polarity due to the amide group, enhancing hydrogen bonding and solubility in polar solvents. In contrast, this compound’s benzyl and methoxy groups confer moderate polarity, balancing solubility and lipophilicity .
  • Thermal Stability : Gas chromatographic data () indicates this compound’s stability under high-temperature conditions, a trait critical for its use in catalytic processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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